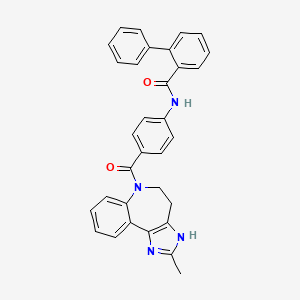

CP 31398 Dihydrochloride

Vue d'ensemble

Description

CP 31398 Dihydrochloride is a p53 stabilizer . It is a prototype small molecule that stabilizes the active conformation of p53 and promotes p53 activity in cancer cell lines with mutant or wild-type p53 .

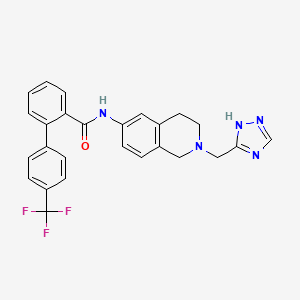

Molecular Structure Analysis

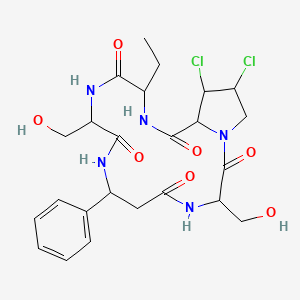

The molecular formula of CP 31398 Dihydrochloride is C22H28Cl2N4O . The molecular weight is 435.4 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis

CP 31398 Dihydrochloride has been found to induce p53 reporter gene activity and p21 expression in all of 11 glioma cell lines harboring wild-type or mutant p53 . It has also been found to be active in an enzyme-based assay .Applications De Recherche Scientifique

CP 31398 Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications

p53 Stabilization in Cancer Therapy: CP 31398 Dihydrochloride has been utilized as a p53 stabilizer, which is crucial in cancer therapy. It helps in preserving the activity of p53 as a tumor suppressor and transcription factor, restoring its DNA-binding activity and apoptosis functionality. This compound exhibits therapeutic effects against various cancers including liver, skin, pancreatic, and colon cancers .

2. Upregulation of miRNA in Neuroblastoma Cells Research has employed CP 31398 Dihydrochloride to evaluate its effects on the upregulation of microRNA (miRNA) in human neuroblastoma cells. This application is significant as miRNAs play a role in gene expression regulation and could be key in understanding and treating neuroblastoma .

3. Arsenic Trioxide (ATO) Stabilization of p53 Folding Studies have also explored the use of CP 31398 Dihydrochloride in conjunction with arsenic trioxide (ATO) to stabilize p53 folding. This combination could potentially enhance the effectiveness of ATO in cancer treatment by stabilizing p53 .

4. Regulation of miR-34 in PC12 Cells Another application involves studying the effects of CP 31398 Dihydrochloride on the regulation of miR-34 in PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla. miR-34 is a direct transcriptional target of p53 and is involved in neuroprotection and neuronal differentiation .

5. Therapeutic Candidate for Hepatocellular Carcinoma (HCC) CP 31398 has been investigated for its potential as a therapeutic candidate for hepatocellular carcinoma (HCC) carrying p53 mutation. The compound induced desired phenotypic changes of p53-mutated HCC cells both in vitro and in vivo .

6. Growth Inhibition of p53-Mutated Colorectal Cancer (CRC) Cells The compound has shown promise in inhibiting the growth of p53-mutated colorectal cancer (CRC) cells. By restoring mutant p53 tumor suppressor functions, CP 31398 could play a significant role in CRC treatment strategies .

Mécanisme D'action

Target of Action

CP 31398 Dihydrochloride primarily targets the p53 protein , a crucial tumor suppressor and transcription factor . The p53 protein plays a significant role in maintaining the integrity of the genome and preventing the development of cancer .

Mode of Action

CP 31398 Dihydrochloride functions as a p53 stabilizing agent . It promotes the active conformation of p53 and restores the wild-type conformation of mutant p53 . This restoration of function is significant because p53 mutations are common in various types of cancers, and restoring its function can inhibit tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by CP 31398 Dihydrochloride is the p53 signaling pathway . By stabilizing the p53 protein, CP 31398 Dihydrochloride enhances the protein’s ability to regulate cell cycle progression and apoptosis . This regulation can lead to the arrest of the cell cycle and the induction of programmed cell death, thereby inhibiting the growth of cancer cells .

Result of Action

The stabilization of p53 by CP 31398 Dihydrochloride leads to several molecular and cellular effects. It can induce cell cycle arrest and apoptosis , effectively inhibiting the growth of cancer cells. Moreover, it has been shown to have chemopreventative activity in vivo , suggesting its potential use in cancer prevention.

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H/b14-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIFDJIOGCGSBS-IVKCLRODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431374 | |

| Record name | CP 31398 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CP 31398 Dihydrochloride | |

CAS RN |

1217195-61-3 | |

| Record name | CP 31398 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

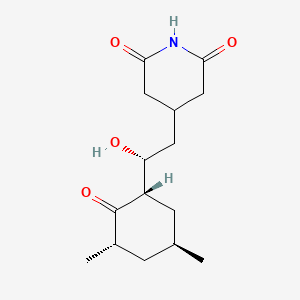

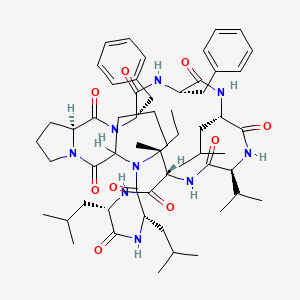

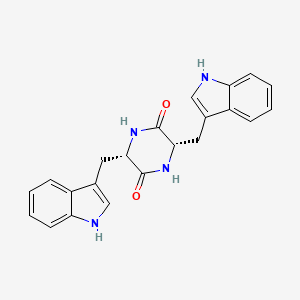

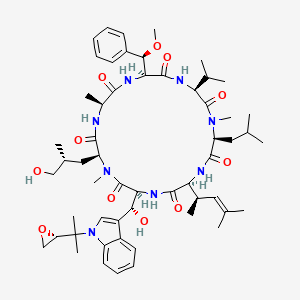

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

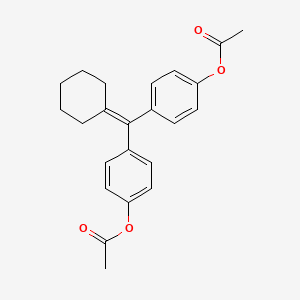

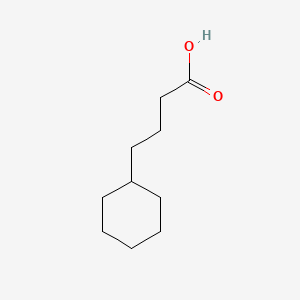

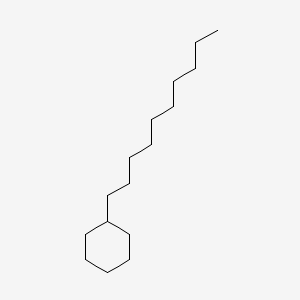

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.